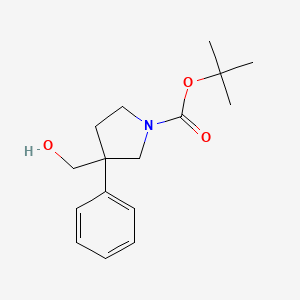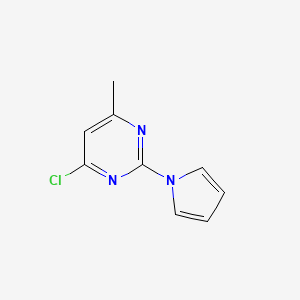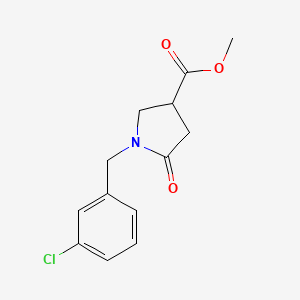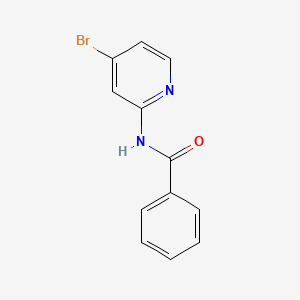
N-(4-bromopyridin-2-yl)benzamide
Overview
Description
“N-(4-bromopyridin-2-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of benzamides, including “N-(4-bromopyridin-2-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the Michael addition amidation reaction of 2-aminopyridine and nitroolefins .Molecular Structure Analysis
The molecular structure of “N-(4-bromopyridin-2-yl)benzamide” can be determined by techniques such as X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .Chemical Reactions Analysis
“N-(4-bromopyridin-2-yl)benzamide” can participate in various chemical reactions. For instance, it can undergo the Michael addition amidation reaction with 2-aminopyridine and nitroolefins . It can also be involved in reactions facilitated by a bimetallic metal–organic framework material .Physical And Chemical Properties Analysis
“N-(4-bromopyridin-2-yl)benzamide” is a powder with a melting point of 85-87°C . Its molecular weight is 277.12 .Scientific Research Applications
Antioxidant and Antibacterial Activities
N-(4-bromopyridin-2-yl)benzamide: derivatives have been synthesized and characterized for their potential antioxidant and antibacterial activities . These compounds have shown promising results in in vitro studies, demonstrating significant free radical scavenging and metal chelating activities. They have also been tested against various gram-positive and gram-negative bacteria, showing varying degrees of antibacterial efficacy.
Pesticidal Applications
Benzamide compounds, including those with a pyridine moiety such as N-(4-bromopyridin-2-yl)benzamide , have been explored for their pesticidal properties . These compounds have displayed good larvicidal activities against mosquito larvae and fungicidal activities against several fungi, indicating their potential as lead compounds in pesticide development.
Anti-Tubercular Agents
Derivatives of N-(4-bromopyridin-2-yl)benzamide have been designed and synthesized as potential anti-tubercular agents . These compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory concentrations. This highlights the compound’s role in the search for new and effective treatments for tuberculosis.
Neurotherapeutic Applications
The benzamide structure is being investigated for its neurotherapeutic potential, particularly as GPR52 agonists . These agonists are considered promising for the treatment of neuropsychiatric and neurological diseases due to their ability to modulate G protein/cAMP signaling pathways.
Drug Discovery and Design
N-(4-bromopyridin-2-yl)benzamide: serves as a key intermediate in the synthesis of various drug candidates. Its derivatives are being optimized for improved potency and efficacy, contributing to the iterative drug design process . This compound’s versatility makes it valuable in the discovery of new medications.
Industrial Applications
Beyond medical and biological applications, benzamide derivatives find use in industrial sectors such as plastics, rubber, paper, and agriculture . Their structural properties make them suitable for various chemical processes and product formulations.
Future Directions
The future directions for “N-(4-bromopyridin-2-yl)benzamide” could involve further exploration of its potential applications. For instance, it could be used in the development of new pharmaceuticals, given the wide use of benzamides in the pharmaceutical industry . Additionally, its potential as a catalyst in chemical reactions could be further explored .
properties
IUPAC Name |
N-(4-bromopyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-7-14-11(8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPHDASGYAHGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromopyridin-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
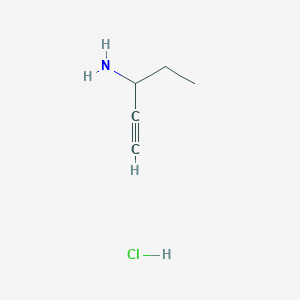
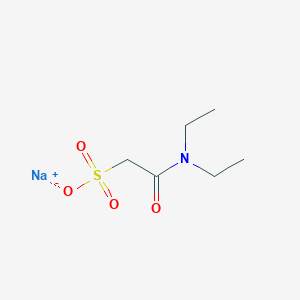
![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)
![tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate](/img/structure/B1405789.png)
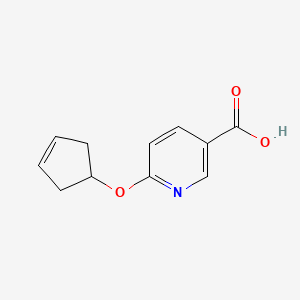
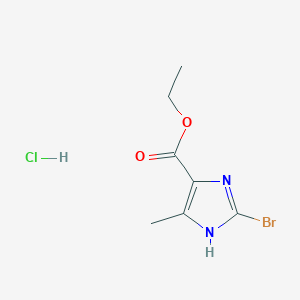
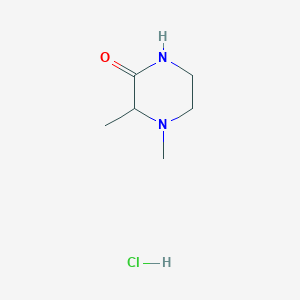
![(2R)-2-{[(Tert-butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1405795.png)

